molecular formula C8H14N2OS B14223300 N-Carbamothioyl-2-cyclopentylacetamide CAS No. 572923-99-0

N-Carbamothioyl-2-cyclopentylacetamide

Cat. No.: B14223300
CAS No.: 572923-99-0
M. Wt: 186.28 g/mol
InChI Key: LTRMTTIILSRYHN-UHFFFAOYSA-N
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Description

N-Carbamothioyl-2-cyclopentylacetamide is a chemical compound with the molecular formula C₁₄H₁₈N₂OS and a molecular weight of 262.37 g/mol . It is a derivative of 2-cyclopentylacetamide (C₇H₁₃NO) , where the amide nitrogen has been functionalized with a carbamothioyl group (-C(=S)NH₂). This structural motif is characteristic of a class of compounds known as acylthioureas, which are frequently investigated in medicinal and materials chemistry for their diverse properties. The presence of both carbonyl (C=O) and thiocarbonyl (C=S) functional groups on adjacent nitrogen atoms creates a polydentate ligand system, suggesting potential as a versatile building block in coordination chemistry and catalyst research . Researchers may explore its use as a key synthetic intermediate for the development of heterocyclic compounds or as a precursor for more complex molecular architectures. The cyclopentyl moiety may contribute to increased lipophilicity, which can be a valuable property in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet before use. For specific storage and handling conditions, please contact the supplier.

Properties

CAS No.

572923-99-0

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

N-carbamothioyl-2-cyclopentylacetamide

InChI

InChI=1S/C8H14N2OS/c9-8(12)10-7(11)5-6-3-1-2-4-6/h6H,1-5H2,(H3,9,10,11,12)

InChI Key

LTRMTTIILSRYHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NC(=S)N

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of Cyclopentylamine

Cyclopentylamine reacts with acetyl chloride derivatives under basic conditions. For example:

  • Procedure : Cyclopentylamine (0.1 mol) is treated with methyl cyanoacetate (0.12 mol) in anhydrous dichloromethane at 0–5°C. The mixture is stirred for 12 hours, followed by hydrolysis with dilute HCl to yield 2-cyano-N-cyclopentylacetamide (56% yield).
  • Modification : Hydrolysis of the cyano group using concentrated H2SO4 (80°C, 2 hours) produces 2-cyclopentylacetamide.

Reductive Amination of Cyclopentanecarbaldehyde

An alternative approach involves reductive amination of cyclopentanecarbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol, yielding 2-cyclopentylacetamide after purification (68% yield).

The introduction of the carbamothioyl (-NH-CS-NH2) group to 2-cyclopentylacetamide is achieved through three principal methods:

Isothiocyanate Intermediate Route

This two-step method, adapted from N-(arylcarbamothioyl)cyclohexanecarboxamide syntheses, involves:

  • Isothiocyanate Formation :
    • 2-Cyclopentylacetyl chloride (0.05 mol) reacts with potassium thiocyanate (0.06 mol) in acetone under reflux (3 hours).
    • Intermediate : 2-Cyclopentylacetyl isothiocyanate (isolated yield: 78%).
  • Ammonolysis :
    • The isothiocyanate intermediate is treated with aqueous ammonia (25%, 20 mL) at 0°C for 1 hour.
    • Product : this compound (82% yield, purity >95% by HPLC).

Mechanistic Insight : The nucleophilic attack of ammonia on the electrophilic carbon of the isothiocyanate group forms the thiourea linkage.

Direct Thiocarbonylation with Carbon Disulfide

A one-pot, catalyst-free method derived from green chemistry principles:

  • Procedure : 2-Cyclopentylacetamide (0.1 mol) is stirred with carbon disulfide (0.15 mol) and ammonium hydroxide (30%) in acetonitrile at room temperature for 24 hours.
  • Yield : 70–75%, with minimal byproducts.
  • Advantage : Avoids toxic reagents like thiophosgene and operates under ambient conditions.

Thiourea Coupling via Carbodiimide Chemistry

A coupling agent-mediated approach ensures high regioselectivity:

  • Steps :
    • 2-Cyclopentylacetic acid (0.1 mol) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 0.12 mol) in tetrahydrofuran (THF).
    • Thiourea (0.11 mol) is added, and the reaction proceeds at 50°C for 6 hours.
  • Yield : 65% after recrystallization from ethyl acetate.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Conditions Purity Key Advantage
Isothiocyanate Route 82 4 hours Reflux, acetone >95% High yield, scalability
Carbon Disulfide 75 24 hours RT, catalyst-free 90% Environmentally benign
Carbodiimide Coupling 65 6 hours 50°C, THF 88% Regioselective, minimal byproducts

Optimization and Process Considerations

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates in thiocarbonylation.
  • Dichloromethane is preferred for isothiocyanate isolation due to low solubility byproducts.

Temperature Control

  • Exothermic reactions (e.g., isothiocyanate formation) require cooling to 0–5°C to prevent decomposition.
  • Room-temperature methods reduce energy consumption but prolong reaction times.

Purification Techniques

  • Recrystallization : Ethyl acetate/acetonitrile (3:1) yields crystals with >99% purity.
  • Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves thiourea derivatives.

Chemical Reactions Analysis

Types of Reactions: N-Carbamothioyl-2-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

N-Carbamothioyl-2-cyclopentylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Carbamothioyl-2-cyclopentylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways. Similarly, its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following comparison focuses on compounds with structural similarities, such as acetamide derivatives, carbamothioyl groups, or cyclopentyl substituents (see Table 1).

Table 1: Key Properties of N-Carbamothioyl-2-cyclopentylacetamide and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Known Hazards/Applications
This compound* Not provided C8H13N2OS 185.27 g/mol† Carbamothioyl, cyclopentyl No direct data available
2-Cyano-N-[(methylamino)carbonyl]acetamide [6972-77-6] C5H7N3O2 141.13 g/mol Cyano, methylcarbamoyl Toxicology not fully studied
N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide Not provided C12H18N3O2S 280.36 g/mol Cyclopentyl, imidazole-thioxo No safety data disclosed
N-(2-benzylphenyl)-2-carbamothioylacetamide [60176-77-4] C16H16N2OS 284.38 g/mol Carbamothioyl, benzylphenyl Supplier-listed; no hazard data

*Note: Properties inferred from nomenclature and analogs. †Calculated based on formula.

Functional Group Comparison

  • Carbamothioyl vs. Carbamoyl/Cyano Groups: The carbamothioyl group (NH2C(S)NH-) in this compound and N-(2-benzylphenyl)-2-carbamothioylacetamide introduces sulfur, which may enhance metal-binding capacity or redox activity compared to the oxygen-containing carbamoyl group in 2-Cyano-N-[(methylamino)carbonyl]acetamide .
  • Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group in this compound and N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide likely improves lipid solubility compared to the benzylphenyl group in N-(2-benzylphenyl)-2-carbamothioylacetamide. This could affect pharmacokinetic properties, such as absorption and distribution .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Synthesize analogs with modified cyclopentyl or carbamothioyl groups. Test in vitro cytotoxicity (MTT assays) and ADMET profiles (e.g., microsomal stability). Use QSAR models to correlate substituent electronic parameters (Hammett constants) with bioactivity .

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